(S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate - 903557-36-8

(S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

Catalog Number: EVT-3302346
CAS Number: 903557-36-8
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Dynamic Enzymatic Kinetic Resolution: This method is utilized to produce enantiomerically pure methyl 2,3-dihydro-1H-indene-1-carboxylate. The process involves enzymatic hydrolysis combined with base-catalyzed racemization, leading to high enantioselectivities.

  • Stereospecific Reactions and Optical Resolution: This approach involves a combination of stereospecific reactions followed by optical resolution to isolate enantiomeric pairs of substituted 2-amino-1-phenyl-2,3-dihydro-1H-indenes.

Methyl 2,3-dihydro-1H-indene-1-carboxylate

Compound Description: Methyl 2,3-dihydro-1H-indene-1-carboxylate is a substrate used in dynamic enzymatic kinetic resolution (DKR) studies. This process utilizes hydrolase-catalyzed conversion in conjunction with base-catalyzed racemization to achieve efficient enantiomeric resolution. The (R)-enantiomer of this compound has been used as a starting material in a domino reaction leading to the synthesis of (R)-8, a biaryl indanyl ketone and a lead compound for novel inhibitors of peptidyl-prolyl-cis/trans-isomerases [].

trans-2-Amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes

Compound Description: This series of compounds, denoted as 4a-f and 5a-f, represents a class of dopamine receptor agonists. The research aimed to investigate the influence of a halo substituent on the trans-1-phenyl-2-aminoindane series. Introducing N-propyl, N-allyl-N-methyl, or N-methyl-N-propyl substituents on the amino group enhanced the affinity and selectivity for D2-like dopamine receptors. These compounds have demonstrated the ability to decrease basal levels of cyclic guanosine monophosphate (cGMP) in rat neostriatal membranes, confirming their D2-like agonistic activity [].

trans-2-Amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and Derivatives

Compound Description: This series includes enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene [(+)-14a, (-)-14a], trans-2-amino-5-hydroxy-1-phenyl-2,3-dihydro-1H-indene [(+)-14b, (-)-14b], and their N,N-di-n-propyl [(+)- and (-)-15a,b], N-methyl-N-allyl [(+)- and (-)-16a,b], and N-methyl-N-n-propyl [(+) and (-)-17a,b] derivatives. These compounds were investigated for their affinity at dopamine D1 and D2 receptors. The enantiomers (+)- and (-)-14a and their derivatives displayed affinity for both D1 and D2 receptors. Notably, (+)- and (-)-14b and (+)- and (-)-15b exhibited high affinity and selectivity for the D1 receptor. Behavioral studies in rats indicated that (+)-14b and (+)-15b acted as central D1 agonists [].

(2S,3R)-3-[[4-amino-6-[(1R)-1-fluoroethyl]-1,3,5-triazin-2-yl]amino]-2,3-dihydro-2-methyl-1H-indene-5-carboxylic acid

Compound Description: This compound, an indaziflam carboxylic acid metabolite, exhibited low sorption compared to indaziflam. This observation is attributed to the metabolite's increased polarity [].

tert-Butyl-4-{5-[({(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}amino)carbonyl)-2,3-dihydro-1H-inden-1-yl]piperazine-1-carboxylate

Compound Description: This dihydroindenamide derivative exhibits inhibitory activity against protein kinases such as Abl, c-Kit, and PDGFR. It holds promise for potential applications in treating diseases associated with abnormal activity of these protein kinases, including leukemia and other cancers [].

N-(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl)-1-piperazin-1-yl-2,3-dihydro-1H-indene-5-carboxamide

Compound Description: This dihydroindenamide derivative demonstrates inhibitory activity against protein kinases, particularly Abl, c-Kit, and PDGFR. This property suggests its potential for treating diseases linked to dysregulated activity of these protein kinases, such as leukemia and other cancers [].

1-[4-acetylpiperazin-1-yl)-N-(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl)-2,3-dihydro-1H-inden-5-carboxamide

Compound Description: This dihydroindenamide derivative exhibits inhibitory activity against protein kinases, specifically Abl, c-Kit, and PDGFR. It shows potential for use in treating diseases associated with abnormal activity of these protein kinases, including leukemia and other cancers [].

(1R)-1-(4-methylpiperazin-1-yl)-N-(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl)-2,3-dihydro-1H-inden-5-carboxamide

Compound Description: This dihydroindenamide derivative displays inhibitory activity against protein kinases, namely Abl, c-Kit, and PDGFR. It holds potential for therapeutic use in treating diseases linked to dysregulated activity of these protein kinases, such as leukemia and other cancers [].

(1S)-N-[3-(4,5′-bipyrimidin-2-ylamino)-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden-5-carboxamide

Compound Description: This dihydroindenamide derivative possesses inhibitory activity against protein kinases, specifically Abl, c-Kit, and PDGFR, suggesting potential for treating diseases linked to abnormal activity of these protein kinases, including leukemia and other cancers [].

(1R)-N-[3-(4,5′-bipyrimidin-2-ylamino)-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden-5-carboxamide

Compound Description: This dihydroindenamide derivative exhibits inhibitory activity against protein kinases such as Abl, c-Kit, and PDGFR. It has potential applications in treating diseases associated with abnormal activity of these protein kinases, including leukemia and other cancers [].

(1S)-1-(4-methylpiperazin-1-yl)-N-(4-methyl-3-[(4-pyridin-4-ylpyrimidin-2-yl)amino]phenyl)-2,3-dihydro-1H-inden-5-carboxamide

Compound Description: This dihydroindenamide derivative displays inhibitory activity against protein kinases, namely Abl, c-Kit, and PDGFR. It holds promise for potential therapeutic use in treating diseases linked to dysregulated activity of these protein kinases, such as leukemia and other cancers [].

(1S)-1-(4-methylpiperazin-1-yl)-N-(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl)-2,3-dihydro-1H-inden-5-carboxamide sulfate

Compound Description: This dihydroindenamide derivative demonstrates inhibitory activity against protein kinases, particularly Abl, c-Kit, and PDGFR. This suggests its potential for treating diseases associated with abnormal activity of these protein kinases, including leukemia and other cancers [].

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Compound Description: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate serves as a substrate in asymmetric chlorination reactions catalyzed by chiral Cu(II) complexes. These complexes are generated in situ using novel spiro bisoxazoline ligands derived from a spiro[4,4]-1,6-nonadiene backbone [].

Properties

CAS Number

903557-36-8

Product Name

(S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

IUPAC Name

methyl (1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylate

Molecular Formula

C11H13NO2

Molecular Weight

191.23

InChI

InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3/t10-/m0/s1

InChI Key

UOFGALYVZHUWOQ-JTQLQIEISA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(CC2)N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CC2)N

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)[C@H](CC2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.